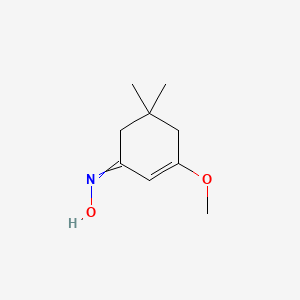
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents.
Métodos De Preparación
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Análisis De Reacciones Químicas
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include molecular iodine, sodium hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of substituents and the nature of the reagents used .
Comparación Con Compuestos Similares
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl, methyl, and phenyl substituents.
6-Methyl-3,4-dihydro-2H-pyran: Contains a methyl group but lacks the ethyl and phenyl groups.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Contains a methoxy and phenethyl group, differing in structure and properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
65646-55-1 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
6-ethyl-6-methyl-4-phenyl-2,5-dihydropyran |
InChI |
InChI=1S/C14H18O/c1-3-14(2)11-13(9-10-15-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 |
Clave InChI |
SSEIADYXRANCNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=CCO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


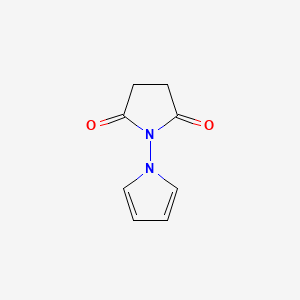
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
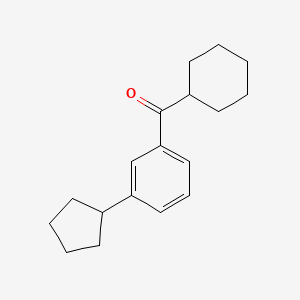

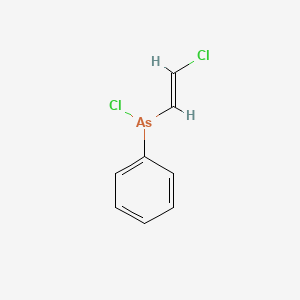
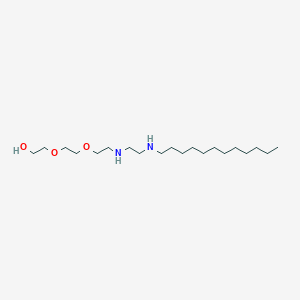
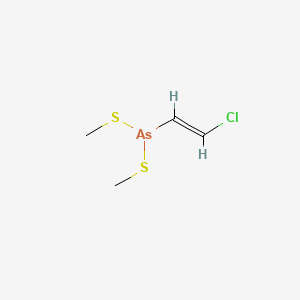
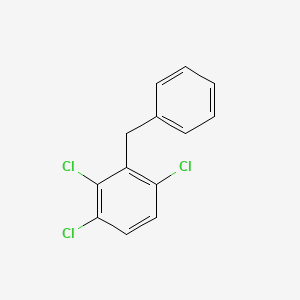
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
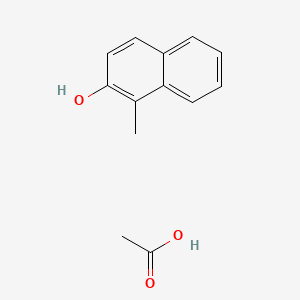
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)
